molecular formula C9H14O2 B12917205 Ethyl hept-3-ynoate CAS No. 89216-44-4

Ethyl hept-3-ynoate

Cat. No.: B12917205
CAS No.: 89216-44-4
M. Wt: 154.21 g/mol
InChI Key: KLVNJGJGSNLJTH-UHFFFAOYSA-N
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Description

Ethyl hept-3-ynoate, also known as ethyl 2-heptynoate, is an organic compound with the molecular formula C9H14O2. It belongs to the class of esters and is characterized by the presence of a triple bond between the second and third carbon atoms in the heptane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hept-3-ynoate can be synthesized through several methods. One common synthetic route involves the esterification of hept-3-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl hept-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to a double bond or a single bond, forming alkenes or alkanes, respectively.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Different esters, amides

Scientific Research Applications

Ethyl hept-3-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl hept-3-ynoate involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester group can be hydrolyzed by esterases, leading to the formation of hept-3-ynoic acid and ethanol. The triple bond in the heptane chain can also participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Ethyl hept-3-ynoate can be compared with other similar compounds such as:

    Ethyl hept-2-ynoate: Similar structure but with the triple bond between the second and third carbon atoms.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Hept-3-ynoic acid: The corresponding carboxylic acid without the ester group.

Uniqueness

This compound is unique due to its specific ester group and the position of the triple bond, which confer distinct reactivity and properties compared to its analogs.

Biological Activity

Ethyl hept-3-ynoate is an organic compound classified as an ester, derived from hept-3-ynoic acid and ethanol. Its molecular formula is C₉H₁₄O₂, and it features a distinctive triple bond in its structure, which contributes to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its enzyme inhibition potential, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Triple Bond : Located between the third and fourth carbon atoms in the heptane chain.
  • Fruity Aroma : This property makes it relevant in industrial applications such as flavoring agents.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition. The triple bond in its structure allows it to interact with enzyme active sites, potentially blocking substrate access and inhibiting enzyme activity. This characteristic positions it as a candidate for pharmacological applications.

Enzyme Inhibition Studies

  • Mechanism of Action : this compound may inhibit enzymes by binding to their active sites. This interaction prevents substrates from accessing the enzyme, effectively reducing enzymatic activity.
  • Potential Applications : The compound's ability to inhibit enzymes suggests its utility in developing therapeutic agents targeting specific biochemical pathways.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds highlights its unique features:

Compound NameStructure CharacteristicsUnique Features
Ethyl heptanoateNo triple bond; saturatedMore stable; widely used as a flavoring agent
Hept-3-yneAlkyne without ester groupMore reactive due to the presence of a terminal alkyne
Ethyl but-2-ynoateShorter carbon chain; similar triple bondDifferent reactivity profile due to shorter chain

This compound's combination of an ester group and a triple bond provides unique reactivity not found in the other compounds listed.

Study on Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific enzymes demonstrated that:

  • Inhibition Rate : The compound showed a significant reduction in enzyme activity at varying concentrations, indicating strong potential for therapeutic applications.

Synthesis Methods

This compound can be synthesized through several methods:

  • Direct Esterification : Reacting hept-3-ynoic acid with ethanol in the presence of an acid catalyst.
  • Alkyne Functionalization : Utilizing alkyne chemistry to introduce functional groups that enhance biological activity.

Properties

CAS No.

89216-44-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl hept-3-ynoate

InChI

InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h3-5,8H2,1-2H3

InChI Key

KLVNJGJGSNLJTH-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCC(=O)OCC

Origin of Product

United States

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